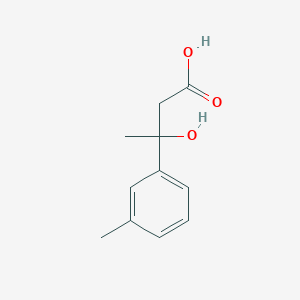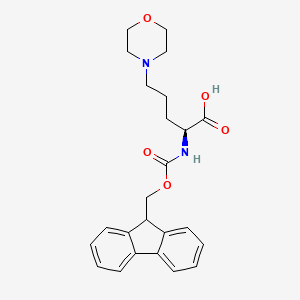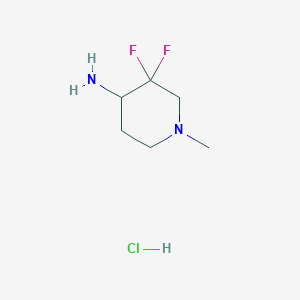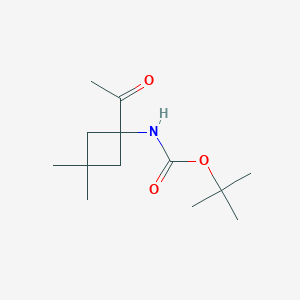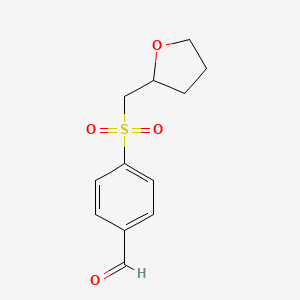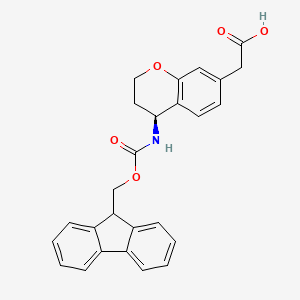
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chroman ring, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the chroman ring system, followed by the introduction of the Fmoc group and the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
化学反応の分析
Types of Reactions
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The Fmoc group can be removed under reductive conditions.
Substitution: The acetic acid moiety can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive conditions often involve the use of palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Esterification reactions typically require the use of alcohols and acid catalysts such as sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chroman ring can yield quinone derivatives, while reduction of the Fmoc group results in the formation of the free amine.
科学的研究の応用
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group for amines, allowing for selective reactions at other sites on the molecule. The chroman ring system can interact with enzymes and receptors, influencing their activity and function. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
Uniqueness
The uniqueness of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Fmoc group allows for selective protection and deprotection strategies, while the chroman ring system provides a versatile scaffold for interactions with biological targets.
特性
分子式 |
C26H23NO5 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
2-[(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromen-7-yl]acetic acid |
InChI |
InChI=1S/C26H23NO5/c28-25(29)14-16-9-10-21-23(11-12-31-24(21)13-16)27-26(30)32-15-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22-23H,11-12,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChIキー |
RQPCUFGIPJXMNT-QHCPKHFHSA-N |
異性体SMILES |
C1COC2=C([C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)CC(=O)O |
正規SMILES |
C1COC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



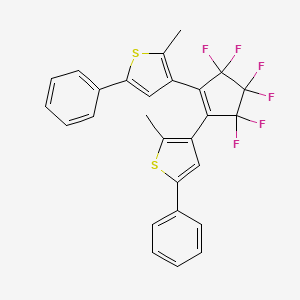
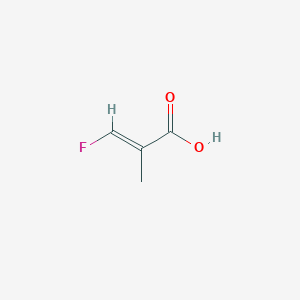
![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)

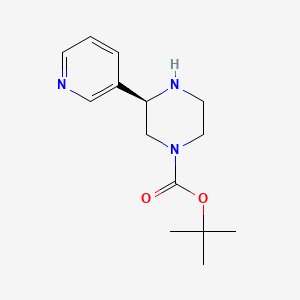
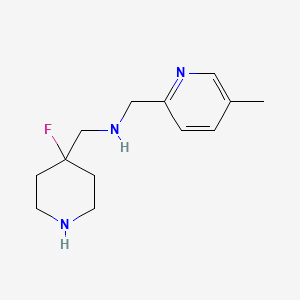
![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)
